molecular formula C5H9NO4 B3022362 [(2-Methoxyethyl)carbamoyl]formic acid CAS No. 80638-54-6

[(2-Methoxyethyl)carbamoyl]formic acid

Cat. No.: B3022362
CAS No.: 80638-54-6
M. Wt: 147.13 g/mol
InChI Key: XUQDDHNFRFFREK-UHFFFAOYSA-N
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Description

[(2-Methoxyethyl)carbamoyl]formic acid is a carboxylic acid derivative structurally characterized by a formic acid backbone (HCOOH) modified with a carbamoyl group (-CONH-) linked to a 2-methoxyethyl substituent (-CH2CH2OCH3). The molecular formula is C5H9NO4, with a calculated molecular weight of 147.13 g/mol. Its synthesis typically involves reacting ethyl (chlorocarbonyl)formate with 2-methoxyethylamine, followed by hydrolysis to yield the free acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxyethyl)carbamoyl]formic acid typically involves the reaction of 2-methoxyethylamine with oxalic acid or its derivatives under controlled conditions . The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxyethyl)carbamoyl]formic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Overview

[(2-Methoxyethyl)carbamoyl]formic acid, with the molecular formula C5_5H9_9NO4_4 and a molecular weight of 147.13 g/mol, is a versatile compound used across various scientific fields, including chemistry, biology, and medicine. Its unique structure facilitates its application as an intermediate in organic synthesis, a reagent in chemical reactions, and a potential therapeutic agent.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds through reactions such as:

  • Oxidation : Can yield oxo derivatives.
  • Reduction : Converts the carbamoyl group to an amine group.
  • Substitution Reactions : The methoxyethyl group can be replaced with other functional groups under specific conditions.

Biological Studies

Research has focused on the biological activities of this compound. Studies have explored its interactions with biomolecules, which may lead to insights into its potential therapeutic uses. For instance, its mechanism of action involves forming hydrogen bonds and electrostatic interactions with target molecules.

Medicinal Chemistry

The compound is under investigation for its role as a precursor in drug development. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new pharmaceutical agents .

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and as a building block for synthesizing more complex molecules. Its applications extend to various chemical manufacturing processes where it acts as a reagent or intermediate.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Therapeutic Potential : Research indicates that derivatives of carbamate compounds exhibit inhibitory effects on fatty acid amide hydrolase (FAAH), suggesting that modifications to this compound could yield compounds with enhanced therapeutic efficacy against pain and inflammation .
  • Catalytic Applications : The compound has been explored as a source of carbon monoxide in palladium-catalyzed reactions, showcasing its utility in synthetic organic chemistry .
  • Green Chemistry Initiatives : Efforts are underway to utilize formic acid derivatives in greener production processes, emphasizing sustainable methodologies for chemical synthesis and CO₂ valorization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and biological properties of carbamoyl formic acid derivatives are heavily influenced by the substituent attached to the carbamoyl group. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
[(2-Methoxyethyl)carbamoyl]formic acid 2-Methoxyethyl (-CH2CH2OCH3) C5H9NO4 147.13 Moderate hydrophilicity due to ether oxygen; potential H-bond donor/acceptor.
[(2,2-Difluoroethyl)carbamoyl]formic acid 2,2-Difluoroethyl (-CH2CF2) C4H5F2NO3 165.09 Increased lipophilicity and acidity (electron-withdrawing F atoms) .
(6-Aminohexyl)carbamoyl]formic acid HCl 6-Aminohexyl (-(CH2)6NH2) C8H17ClN2O3 224.69 High solubility in polar solvents; cationic charge at physiological pH .
[(1H-Imidazol-2-yl)carbamoyl]formic acid HCl 1H-Imidazol-2-yl (aromatic) C5H6ClN3O3 191.57 Enhanced H-bonding/π-π interactions; potential for targeting metalloenzymes .
Fluorenyl-piperidine derivative* Piperidine-fluorenyl C23H24N2O5 408.45 High molecular weight; low solubility due to bulky hydrophobic groups .

*Example from : {[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]carbamoyl}formic acid.

Key Observations:

Substituent Effects on Solubility: The methoxyethyl group enhances water solubility compared to hydrophobic substituents (e.g., fluorenyl-piperidine) due to its ether oxygen . The aminohexyl derivative exhibits high polarity and solubility in aqueous media, attributed to its primary amine group .

Acidity Modulation :

  • Electron-withdrawing groups (e.g., difluoroethyl ) lower the pKa of the formic acid moiety, increasing acidity compared to electron-donating groups like methoxyethyl .

Biological Activity :

  • Methoxyethyl-containing analogs (e.g., boronic acids in ) show promise in fungal histone deacetylase (HDAC) inhibition, suggesting that the methoxy group may enhance target binding via H-bonding .
  • Imidazole derivatives () are likely to interact with metalloenzymes or receptors through aromatic and coordination interactions .

SAR Insights:

  • Methoxyethyl vs. Difluoroethyl : The methoxy group’s electron-donating nature reduces acidity but improves solubility, whereas fluorine atoms enhance lipophilicity and metabolic stability .
  • Aminohexyl vs. Imidazole: The aminohexyl chain’s flexibility may improve membrane permeability, while the rigid imidazole ring favors specific protein interactions .

Biological Activity

[(2-Methoxyethyl)carbamoyl]formic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biomolecules. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C5_{5}H11_{11}NO3_{3}, features a carbamoyl group that is significant for its biological interactions. The presence of the methoxyethyl group enhances its solubility and reactivity, making it a useful candidate for medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The carbamoyl group can form hydrogen bonds and engage in electrostatic interactions with various biomolecules, influencing their activity and function. This mechanism is crucial for its potential roles in drug development and therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-negative bacteria, suggesting potential use as antibacterial agents. The exact mechanisms involve interference with bacterial cell wall synthesis and inhibition of key metabolic pathways .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Compounds in this class can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially be used to treat conditions characterized by chronic inflammation. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, highlighting their therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Study on Antibacterial Activity : A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Antioxidant Activity Assessment : In vitro assays revealed that related compounds effectively reduced oxidative stress markers in human cell lines, suggesting a protective role against cellular damage.
  • Anti-inflammatory Mechanisms : Research indicated that these compounds could inhibit the NF-kB pathway, leading to decreased production of inflammatory mediators in macrophages .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism Reference
AntimicrobialEffective against Gram-negative bacteriaInhibition of cell wall synthesis
AntioxidantReduces oxidative stressScavenging of reactive oxygen species
Anti-inflammatoryDecreases inflammationModulation of NF-kB pathway

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing [(2-Methoxyethyl)carbamoyl]formic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via carbamoylation of formic acid derivatives. A typical approach involves coupling 2-methoxyethylamine with formic acid derivatives (e.g., formyl chloride) under inert conditions. Catalysts like HATU or EDCI improve coupling efficiency, while bases such as DIPEA (N,N-diisopropylethylamine) neutralize byproducts. Reaction optimization includes temperature control (0–25°C) and solvent selection (e.g., DMF or acetonitrile). Post-synthesis, purification via reverse-phase HPLC with 0.1% formic acid in the mobile phase enhances purity .

Q. How does the 2-methoxyethyl carbamoyl group affect the compound’s solubility and stability in aqueous solutions?

  • Methodological Answer : The carbamoyl group increases hydrophilicity, while the 2-methoxyethyl chain introduces steric hindrance, affecting solubility. Stability studies should use buffered systems (e.g., 0.1% formic acid in water/acetonitrile) to mimic physiological conditions. pH-dependent stability can be assessed via LC-MS over 24–72 hours, with degradation products identified using high-resolution mass spectrometry .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • LC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile for optimal separation and ionization. Monitor for [M+H]+ ions .
  • NMR : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the carbamoyl and methoxyethyl moieties.
  • FT-IR : Peaks near 1670 cm−1 (C=O stretch) and 1540 cm−1 (N-H bend) validate functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic decomposition or esterification of this compound?

  • Methodological Answer : Acid-catalyzed esterification (e.g., with methanol) proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack. Kinetic studies using in-situ FT-IR or NMR track intermediate formation. Computational models (DFT) can map transition states and activation energies, validated experimentally by varying catalyst (e.g., H2SO4) concentrations and temperatures (25–80°C) .

Q. How do hydrogen-bonding interactions influence the compound’s behavior in biological matrices?

  • Methodological Answer : The carbamoyl group forms hydrogen bonds with water and biomolecules, altering pharmacokinetics. Use molecular dynamics simulations to predict binding affinities with proteins (e.g., serum albumin). Validate via fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding constants (Kd) .

Q. What are the challenges in detecting this compound in complex mixtures, and how can they be mitigated?

  • Methodological Answer : Matrix effects in biological samples (e.g., plasma) suppress ionization in LC-MS. Solutions include:

  • Sample Cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents.
  • Ion Pairing : Add 0.1% formic acid to enhance protonation and reduce adduct formation .
  • Internal Standards : Use deuterated analogs for quantification accuracy.

Q. What degradation pathways occur under oxidative stress, and how can they be modeled?

  • Methodological Answer : Expose the compound to reactive oxygen species (e.g., H2O2/UV light) and analyze degradation via LC-HRMS. Identify primary oxidation products (e.g., N-oxide derivatives) and propose pathways using software like ACD/Structure Elucidator. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Properties

IUPAC Name

2-(2-methoxyethylamino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-3-2-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQDDHNFRFFREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268990
Record name 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80638-54-6
Record name 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80638-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[(2-Methoxyethyl)carbamoyl]formic acid
[(2-Methoxyethyl)carbamoyl]formic acid
[(2-Methoxyethyl)carbamoyl]formic acid
[(2-Methoxyethyl)carbamoyl]formic acid
[(2-Methoxyethyl)carbamoyl]formic acid

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